2,2'-Dithiobis(N-(3-methoxyphenyl)benzamide
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Overview
Description
2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) is a chemical compound with the molecular formula C28H24N2O2S2 It is a derivative of benzamide, characterized by the presence of two benzamide groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) typically involves the condensation of 3-methoxybenzoic acid with an amine derivative, followed by the formation of a disulfide bond. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as a cholinesterase inhibitor, which can increase the levels of acetylcholine in the brain and potentially slow the progression of Alzheimer’s disease . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but lacks the methoxy group.
2,2’-Dithiobis(N-(4-methoxyphenyl)benzamide): Similar structure with the methoxy group in a different position.
Uniqueness
2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This positioning can enhance its antioxidant and antibacterial properties compared to other benzamide derivatives .
Properties
CAS No. |
20068-25-1 |
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Molecular Formula |
C28H24N2O4S2 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[[2-[(3-methoxyphenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C28H24N2O4S2/c1-33-21-11-7-9-19(17-21)29-27(31)23-13-3-5-15-25(23)35-36-26-16-6-4-14-24(26)28(32)30-20-10-8-12-22(18-20)34-2/h3-18H,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
RBCIQKMFKVTXJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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